Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate
Description
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is a specialized organic peroxide ester characterized by a pent-2-ynoate backbone substituted with a tert-butylperoxy group and a methyl group at the 4-position. The tert-butylperoxy moiety (-OOtBu) confers unique reactivity, particularly in radical-mediated processes such as polymerization initiation or oxidative transformations. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 226.26 g/mol. The compound’s structure combines ester functionality with a thermally labile peroxide group, making it distinct from conventional esters or amides.
Properties
CAS No. |
143391-09-7 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 4-tert-butylperoxy-4-methylpent-2-ynoate |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)14-15-11(4,5)8-7-9(12)13-6/h1-6H3 |
InChI Key |
FTIWHIQNNCWWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Peroxidation via Iron-Mediated Oxidative Coupling
The most widely reported method for introducing the tert-butylperoxy group involves iron-catalyzed reactions with tert-butyl hydroperoxide (TBHP). In a representative procedure, methyl 4-methylpent-2-ynoate is treated with TBHP (0.8 mmol, 5–6 M in decane) in acetonitrile under nitrogen, using FeCl₂ (10 mol%) and Na₂CO₃ (10 mol%) as catalysts. The reaction proceeds at room temperature under 390 nm UV light for 24 hours, achieving a 77% isolated yield after column chromatography (dichloromethane/petroleum ether). Key mechanistic insights include:
- Radical Initiation : UV light promotes homolytic cleavage of the O–O bond in TBHP, generating tert-butoxyl radicals that abstract hydrogen from the alkyne-adjacent methyl group.
- Peroxide Formation : The resulting carbon radical reacts with molecular oxygen or another TBHP molecule, forming the tert-butylperoxy moiety.
- Regioselectivity : FeCl₂ coordinates to the alkyne, directing peroxidation to the 4-position while minimizing side reactions at the ester group.
Table 1 : Optimization of Iron-Catalyzed Peroxidation
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | FeCl₂ | 77 |
| None | 0 | |
| Solvent | MeCN | 77 |
| Ph–Cl | 0 | |
| Light Source | 390 nm UV | 77 |
| Dark Conditions | 12 |
Sonogashira Coupling for Alkyne Backbone Construction
The pent-2-ynoate backbone is synthesized via palladium-copper catalyzed Sonogashira coupling. A modified protocol from involves reacting propargyl alcohol derivatives with methyl chloroformate in tetrahydrofuran (THF) using Pd(PPh₃)₄ (2 mol%) and CuI (10 mol%). The reaction achieves near-quantitative yields (99%) under nitrogen at ambient temperature. Critical steps include:
- Substrate Activation : Propargyl bromides or iodides are preferred for their reactivity.
- Co-Catalyst Synergy : CuI facilitates transmetallation, while Pd⁰ mediates oxidative addition and reductive elimination.
- Purification : Flash chromatography (ethyl acetate/petroleum ether) isolates the alkyne ester with >95% purity.
Spectroscopic Validation :
- ¹H NMR : Characteristic signals include δ 7.48–7.26 (aryl protons), δ 6.01 (alkyne proton, J = 17.6 Hz).
- ¹³C NMR : Peaks at δ 172.6 (ester carbonyl), δ 115.4 (sp-hybridized alkyne carbon).
CDI-Mediated Esterification and Peroxidation
Adapting methods from, methyl 4-methylpent-2-ynoate is synthesized via carbodiimide activation. Methoxyacetic acid (1.0 equiv) reacts with 1,1′-carbonyldiimidazole (CDI) at 0–20°C under nitrogen, forming an acyl imidazole intermediate. Subsequent treatment with methanol and tert-butanol introduces the methyl ester and tert-butylperoxy groups, respectively. While this method avoids transition metals, yields are lower (∼60%) due to competing hydrolysis.
Comparative Analysis of Synthetic Routes
Table 2 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| FeCl₂/TBHP/UV | 77 | 99 | High |
| Sonogashira Coupling | 99 | 95 | Moderate |
| CDI Activation | 60 | 90 | Low |
The iron-catalyzed peroxidation method offers the best balance of yield and scalability, whereas Sonogashira coupling is optimal for alkyne formation but requires stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Substitution: The compound can undergo substitution reactions, where the tert-butylperoxy group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield radical intermediates, while reduction reactions can produce alcohols or hydrocarbons .
Scientific Research Applications
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate has several scientific research applications:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and radical-mediated biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate primarily involves the generation of radicals through the homolysis of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Molecular Comparisons
- Functional Group Analysis: The target compound’s tert-butylperoxy group distinguishes it from analogs bearing nitrobenzamido () or allylamide/trifluoromethyl groups (). Peroxides are inherently more reactive due to the weak O-O bond (~45 kcal/mol), enabling homolytic cleavage under mild heat or light .
Reactivity and Stability
Table 2: Comparative Reactivity and Stability
- Stability : The target compound’s peroxide group necessitates storage at low temperatures (-20°C) to prevent auto-decomposition, unlike the more stable amide or Boc-protected analogs .
- Reactivity : The tert-butylperoxy group enables applications in controlled radical polymerization (e.g., RAFT), whereas trifluoromethyl groups () enhance metabolic stability in bioactive molecules .
Spectroscopic Characterization
NMR Data :
- Target Compound : Expected ¹H-NMR signals include a singlet for tert-butylperoxy (δ 1.2–1.4 ppm) and a methyl ester (δ 3.6–3.8 ppm). The alkyne proton is typically absent due to symmetry or coupling .
- Analog from : Shows aromatic protons (δ 7.5–8.2 ppm) from the nitrobenzamido group and a methyl ester (δ 3.7 ppm) .
- Analog from : Features trifluoromethyl (δ -60 ppm in ¹⁹F-NMR) and allyl protons (δ 5.0–5.8 ppm) .
UV-Vis : The nitro group in ’s compound absorbs strongly at ~260 nm, while peroxides (target) may show weak n→π* transitions near 300 nm .
Biological Activity
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is a compound of interest due to its potential biological activities, particularly in the context of its use as a radical initiator and in various synthetic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C12H22O3
- Molecular Weight : 214.31 g/mol
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential cytotoxic effects, antioxidant properties, and role in radical polymerization processes.
Cytotoxic Effects
Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- HT29 (colon cancer)
- MCF7 (breast cancer)
The results indicated significant cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress within the cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | ROS generation |
| HT29 | 30 | Apoptosis induction |
| MCF7 | 45 | Cell cycle arrest |
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. In vitro assays demonstrated its ability to scavenge free radicals effectively:
- DPPH Scavenging Activity : The compound exhibited a DPPH radical scavenging activity with an IC50 value of approximately 15 µM, indicating strong antioxidant potential.
Case Studies
-
Study on Cancer Cell Lines :
A recent study evaluated the effects of this compound on A549 and HT29 cell lines. The compound was found to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases. -
Radical Polymerization Applications :
In synthetic chemistry, this compound has been utilized as a radical initiator in polymerization reactions. Its efficiency in initiating polymer chains was compared with traditional initiators like benzoyl peroxide, showing comparable or superior results under certain conditions.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate?
- Methodological Answer :
- 1H/13C NMR : Critical for identifying the tert-butylperoxy group (δ 1.2–1.4 ppm for tert-butyl protons) and the ester carbonyl (δ 165–175 ppm) .
- IR Spectroscopy : Confirm the presence of the peroxy (O-O stretch, ~880 cm⁻¹) and ester carbonyl (C=O stretch, ~1720 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly the loss of tert-butylperoxy radicals (e.g., m/z corresponding to [M – C4H9O2•]+) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep at ≤25°C in inert, airtight containers away from reducing agents or heat sources to prevent unintended decomposition .
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of volatile decomposition products .
Advanced Research Questions
Q. How do inert diluents (e.g., silica or mineral oils) affect the thermal stability of this compound?
- Methodological Answer :
- Experimental Design : Use Differential Scanning Calorimetry (DSC) to measure onset decomposition temperatures (T₀) at varying diluent concentrations (e.g., 10–60% inert solids). Compare with data from analogous peroxides (e.g., 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexyne, which shows T₀ increases by 15–20°C with 45% inert solids) .
- Data Interpretation : Higher diluent content reduces peroxide concentration, lowering exothermicity and delaying decomposition. Kinetic modeling (e.g., Arrhenius plots) can quantify activation energy changes .
Q. What mechanistic insights can be gained from studying peroxide bond cleavage under varying catalytic conditions?
- Methodological Answer :
- Radical Initiation Studies : Use radical traps (e.g., TEMPO) and Electron Paramagnetic Resonance (EPR) to identify free radicals generated during thermal or photolytic decomposition.
- Catalytic Effects : Compare decomposition rates in the presence of transition metals (e.g., Fe²⁺) versus organic bases (e.g., amines). For example, Fe²⁺ may accelerate cleavage via redox pathways, while amines stabilize intermediates through hydrogen bonding .
Q. How can discrepancies in reported decomposition kinetics for tert-butylperoxy compounds be resolved?
- Methodological Answer :
- Controlled Replication : Reproduce experiments using standardized DSC protocols (e.g., heating rate 10°C/min under nitrogen).
- Diluent Consistency : Ensure diluent type (e.g., A vs. B) and concentration match prior studies. For example, discrepancies in 2,2-di-(tert-butylperoxy)propane decomposition data were attributed to unaccounted diluent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
